tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate
CAS No.:
Cat. No.: VC18102639
Molecular Formula: C9H17N3O2S
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O2S |
|---|---|
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate |
| Standard InChI | InChI=1S/C9H17N3O2S/c1-9(2,3)14-8(13)11-6-4-12(5-6)7(10)15/h6H,4-5H2,1-3H3,(H2,10,15)(H,11,13) |
| Standard InChI Key | BFSZAKLXYNDMHN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C(=S)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a four-membered azetidine ring substituted at the 3-position with a tert-butyl carbamate group (–NHCO₂tBu) and at the 1-position with a carbamothioyl moiety (–NHCSSH). This arrangement introduces steric hindrance from the tert-butyl group and electronic effects from the sulfur atom, influencing reactivity and stability .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N₃O₂S | |
| Molecular Weight | 231.32 g/mol | |
| Density | 1.23±0.1 g/cm³ (Predicted) | |
| pKa | 11.67±0.20 (Predicted) | |
| Solubility | Likely polar aprotic solvents | Inferred |
The predicted pKa of 11.67 indicates moderate basicity, likely localized at the azetidine nitrogen . The density aligns with values typical for carbamates, suggesting compact molecular packing .
Synthetic Routes and Optimization
Patent-Derived Insights
A patent detailing tert-butyl carbamate derivatives as intermediates for lacosamide synthesis (CN102020589B) highlights the use of mixed anhydride chemistry for carbamate formation . For example, N-Boc-D-serine reacts with isobutyl chlorocarbonate to form a mixed anhydride, which subsequently condenses with benzylamine . Adapting this method, the target compound could be synthesized by substituting benzylamine with a thiourea derivative.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s azetidine core is prized in drug discovery for its conformational rigidity, which enhances binding affinity to biological targets. The tert-butyl carbamate group serves as a protecting group for amines, enabling selective deprotection during multi-step syntheses .
Case Study: Lacosamide Analogues
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic asymmetric routes to access enantiopure forms could enhance utility in chiral drug synthesis. For instance, leveraging phase-transfer catalysis (PTC) as described in CN102020589B for alkylation reactions might enable stereocontrol .
Biological Activity Screening
While current data focus on synthetic applications, evaluating the compound’s bioactivity—particularly its interaction with cysteine proteases or metalloenzymes—could uncover therapeutic potential .
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